1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, introduction of the benzyl and dimethyl groups, and the attachment of the pyrazole moiety.
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of Pyrazole Moiety: The pyrazole moiety can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2,3-dimethyl-1H-indole-5-carboxamide: Lacks the pyrazole moiety.
1-benzyl-2,3-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-indole-5-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Properties
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[2-(5-methylpyrazol-1-yl)ethyl]indole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-17-11-12-26-28(17)14-13-25-24(29)21-9-10-23-22(15-21)18(2)19(3)27(23)16-20-7-5-4-6-8-20/h4-12,15H,13-14,16H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJJQECJENWNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCNC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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